4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound. Its unique structure makes it of significant interest in pharmaceutical research, particularly due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures starting from commercially available reagents. Common synthetic routes include:
Initial Preparation: : Starting with a suitable pyrazole derivative, reactions involve alkylation, halogenation, and other modifications to introduce the fluorophenyl and difluoromethyl groups.
Cyclization: : Formation of the pyrazolo[3,4-b]pyridine core often requires cyclization under acidic or basic conditions.
Functional Group Modifications: : Introduction of substituents such as the isopropyl and ethyl groups through selective reactions.
Industrial Production Methods
Industrial production methods focus on optimizing yields and purity through scale-up processes. Techniques such as continuous flow chemistry and process intensification may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Possible under specific conditions to alter the oxidation state of certain functional groups.
Reduction: : Applied to modify the difluoromethyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions may occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: : Reagents such as alkyl halides or nucleophiles.
Major Products
The major products from these reactions vary but could include derivatives with altered pharmacological properties or structural isomers.
Scientific Research Applications
Chemistry
This compound is utilized in research to study new synthetic methods, reaction mechanisms, and the development of novel materials.
Biology
In biological studies, it serves as a probe to understand its interaction with biological targets, potentially affecting various biochemical pathways.
Medicine
Research in medicine focuses on its potential as a therapeutic agent, especially its interactions with specific enzymes or receptors that could lead to the development of new drugs.
Industry
Industrial applications may involve its use in the synthesis of complex molecules, agrochemicals, or other specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is often studied at the molecular level. It typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signaling cascades relevant to its biological or pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethyl)-1H-pyrazole derivatives: : Similar structural motifs but may vary in biological activity.
1-ethyl-1H-pyrazole-based compounds: : Another class with overlapping structural features.
Uniqueness
This compound's uniqueness lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.
This overview should provide a comprehensive understanding of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine. Anything else you want to explore?
Properties
IUPAC Name |
4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5/c1-4-28-11-13(10-25-28)17-9-16(20(23)24)18-19(12(2)3)27-29(21(18)26-17)15-7-5-14(22)6-8-15/h5-12,20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGDTOJSKIFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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